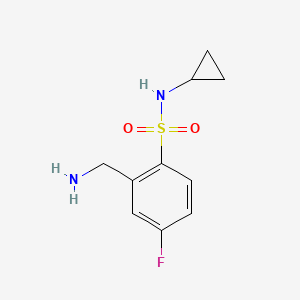

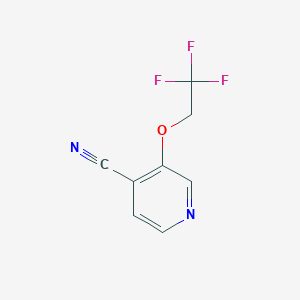

![molecular formula C21H23BrO4 B1469424 4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester CAS No. 1207989-81-8](/img/structure/B1469424.png)

4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key step in the synthesis process . The transesterification of β-keto esters is a useful transformation in organic synthesis .Chemical Reactions Analysis

Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which can be converted into a broad range of functional groups .Aplicaciones Científicas De Investigación

Spirocyclic Indoline Lactone Synthesis

In a study by Hodges et al. (2004), base-promoted cyclization was employed to generate spirocyclic indoline lactone, showcasing the utility of tert-butyl esters in complex molecule synthesis. The process involved several steps, including cyclization, alkylation, dihydroxylation, and ester cleavage, yielding spirocyclic lactone as a diastereomer pair. This research highlights the application in synthesizing structurally complex molecules from simpler ester precursors (Hodges, Wang, & Riley, 2004).

SGLT2 Inhibitors Manufacturing

Zhang et al. (2022) described the synthesis of a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, used in manufacturing SGLT2 inhibitors for diabetes therapy. This work demonstrated the scalability and cost-effectiveness of producing such intermediates, showcasing the broader application in pharmaceutical manufacturing (Zhang et al., 2022).

Organophosphorus Compounds Study

A study by Pedersen et al. (2010) explored the use of organophosphorus compounds in synthesizing O-substituted thioesters and dithioesters. This research underscores the versatility of esters in organophosphorus chemistry, contributing to the synthesis of thioesters from simple aliphatic and aromatic esters (Pedersen, Scheibye, Clausen, & Lawesson, 2010).

Aliphatic Polyesters Development

Trollsås et al. (2000) investigated the synthesis and polymerization of new cyclic esters with protected functional groups. Their work on developing hydrophilic aliphatic polyesters through the ring-opening polymerization of functional cyclic esters demonstrates the application of tert-butyl esters in creating materials with potential biomedical applications (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).

Catalytic Processes in Synthesis

Magro et al. (2010) explored the methoxycarbonylation of alkynes catalyzed by palladium complexes, achieving the selective formation of unsaturated esters. This research highlights the catalytic efficiency of such complexes in synthesizing esters, including the utilization of tert-butyl ester derivatives in complex catalytic processes (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 4-[2-(4-bromophenyl)-3-methoxy-3-oxopropyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrO4/c1-21(2,3)26-19(23)16-7-5-14(6-8-16)13-18(20(24)25-4)15-9-11-17(22)12-10-15/h5-12,18H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUSWXMLRQVVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

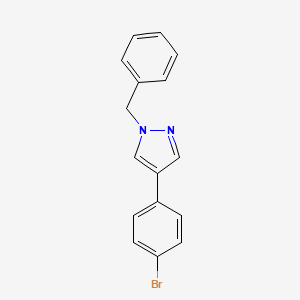

![Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1469346.png)

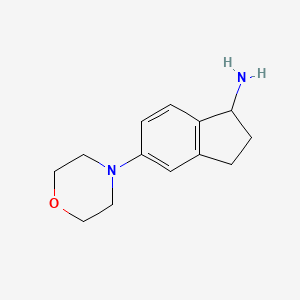

![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)

![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)

![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)

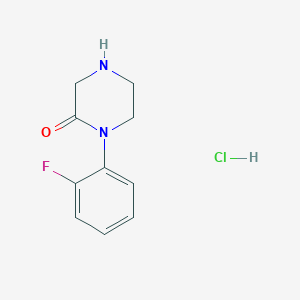

![N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1469361.png)

![1-[(Pyridin-3-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1469364.png)